(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 105362-46-7
VCID: VC4068309
InChI: InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H
SMILES: CC1=NN(N=C1CN)C2=CC=CC=C2.Cl
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

CAS No.: 105362-46-7

Cat. No.: VC4068309

Molecular Formula: C10H13ClN4

Molecular Weight: 224.69

* For research use only. Not for human or veterinary use.

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride - 105362-46-7

CAS No. 105362-46-7
Molecular Formula C10H13ClN4
Molecular Weight 224.69
IUPAC Name (5-methyl-2-phenyltriazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H
Standard InChI Key IUVQFDROKSMNLA-UHFFFAOYSA-N
SMILES CC1=NN(N=C1CN)C2=CC=CC=C2.Cl
Canonical SMILES CC1=NN(N=C1CN)C2=CC=CC=C2.Cl

Structural Features and Chemical Identity

Core Architecture

The compound’s scaffold consists of a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. Key substituents include:

  • Methyl group at position 5, enhancing steric bulk and influencing electronic properties.

  • Phenyl group at position 2, providing aromatic stacking potential.

  • Methanamine at position 4, protonated as a hydrochloride salt to improve solubility .

The hydrochloride salt form (Cl⁻ counterion) stabilizes the protonated amine, making the compound suitable for aqueous-based reactions.

Discrepancies in CAS Registry

Two distinct CAS numbers are reported:

  • 105362-46-7 (VulcanChem)

  • 1187928-66-0 (Parchem)
    This inconsistency suggests potential variations in stereochemistry, salt forms, or synthetic pathways, underscoring the need for standardized characterization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₄
Molecular Weight224.69 g/mol
CAS Numbers105362-46-7, 1187928-66-0
IUPAC Name(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Synthetic Routes and Methodological Challenges

Documented Analogous Syntheses

A closely related compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, is synthesized via:

  • Acetylation: React 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride and triethylamine in toluene .

  • Hydrolysis: Treat intermediates with sodium hydroxide and ethanol to yield the alcohol .
    Conversion of the alcohol to methanamine would require additional steps, such as Mitsunobu reaction with phthalimide followed by hydrazine deprotection .

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Expected signals include:

    • Aromatic protons (δ 7.2–7.8 ppm, phenyl group).

    • Methyl singlet (δ 2.5 ppm).

    • Methanamine protons (δ 3.1–3.4 ppm), split due to coupling with adjacent groups .

  • ¹³C NMR: Peaks for triazole carbons (δ 140–160 ppm), phenyl carbons (δ 125–135 ppm), and methyl carbon (δ 20–25 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 224.69, with fragmentation patterns indicating loss of HCl (Δ m/z 36.46).

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Reproducibility: Conflicting CAS numbers and undocumented steps hinder large-scale production.

  • Biological Data: No direct studies on efficacy or toxicity exist .

Recommended Studies

  • Structure-Activity Relationships (SAR): Modify substituents to optimize potency.

  • In Vivo Testing: Evaluate pharmacokinetics and safety in model organisms.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator